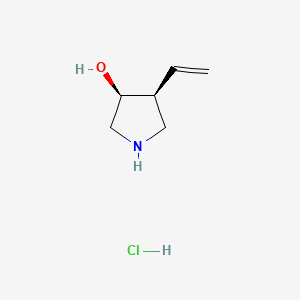
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an ethenyl group and a hydroxyl group attached to the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or other suitable methods.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Ethyl derivatives.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Pathway Modulation: Affecting various biochemical pathways, including those involved in inflammation and pain.
類似化合物との比較
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C6H12ClNO |
|---|---|
分子量 |
149.62 g/mol |
IUPAC名 |
(3S,4S)-4-ethenylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-5-3-7-4-6(5)8;/h2,5-8H,1,3-4H2;1H/t5-,6+;/m0./s1 |
InChIキー |
SIJXPPAKOUZKBT-RIHPBJNCSA-N |
異性体SMILES |
C=C[C@H]1CNC[C@H]1O.Cl |
正規SMILES |
C=CC1CNCC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


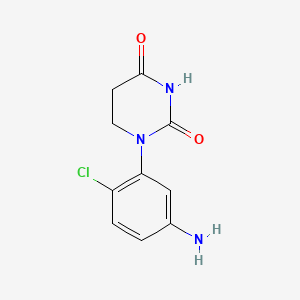
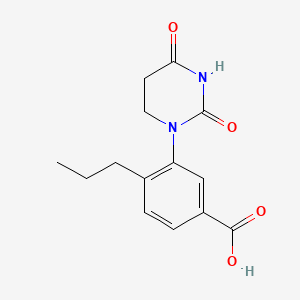
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
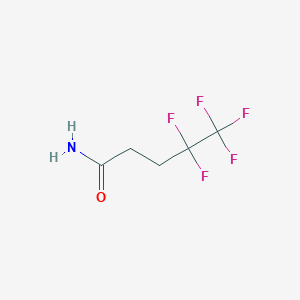
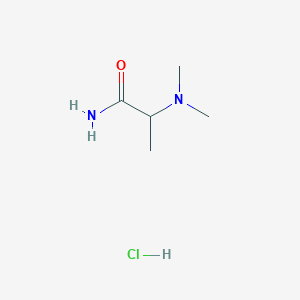
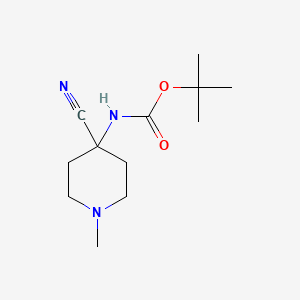
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
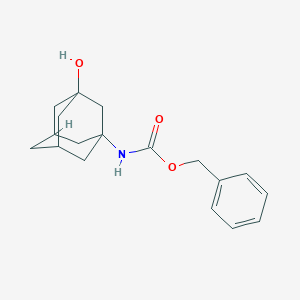
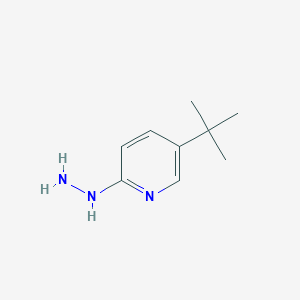
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
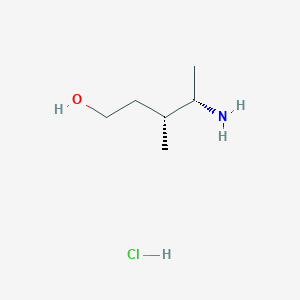
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
